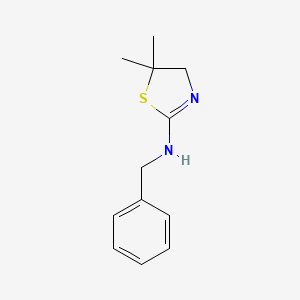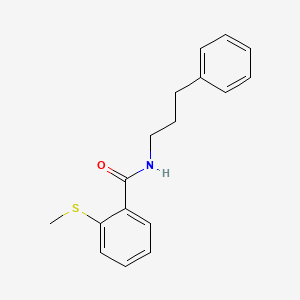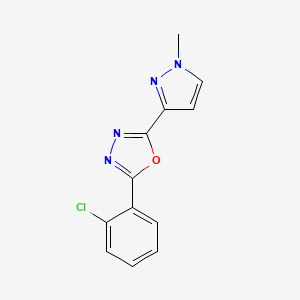![molecular formula C18H17N3O4 B4415682 2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4415682.png)
2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
説明
2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as MOB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MOB is a derivative of 1,2,4-oxadiazole, which is a class of heterocyclic compounds that have been reported to exhibit various biological activities such as antitumor, antimicrobial, and anti-inflammatory effects.
作用機序
The exact mechanism of action of 2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood, but it has been reported to exert its pharmacological effects through various pathways. In the study by Liu et al., this compound was found to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma cells by downregulating the expression of cyclin D1 and Bcl-2 and upregulating the expression of p21 and Bax. Another study by Li et al. reported that this compound could attenuate acute lung injury in mice by inhibiting the activation of nuclear factor-kappa B and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to reduce brain edema and apoptosis in a rat model of traumatic brain injury by inhibiting the expression of aquaporin-4 and caspase-3.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects in different experimental models. In the study by Liu et al., this compound was found to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma cells by altering the expression of various proteins involved in cell cycle regulation and apoptosis. Another study by Li et al. reported that this compound could attenuate acute lung injury in mice by reducing inflammation and oxidative stress. Additionally, this compound has been shown to reduce brain edema and apoptosis in a rat model of traumatic brain injury by inhibiting the expression of aquaporin-4 and caspase-3.
実験室実験の利点と制限
2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several advantages as a research tool, including its relatively low cost and ease of synthesis. Additionally, this compound has been shown to exhibit potent pharmacological activities in various experimental models, which makes it a promising candidate for further research. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to interpret its pharmacological effects. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for research on 2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One possible direction is to investigate the potential antitumor effects of this compound in different cancer cell lines and animal models. Another direction is to explore the neuroprotective effects of this compound in various neurological disorders such as stroke and traumatic brain injury. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for potential therapeutic applications.
科学的研究の応用
2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been reported to exhibit various pharmacological activities such as antitumor, anti-inflammatory, and neuroprotective effects. In a study conducted by Liu et al., this compound was found to inhibit the proliferation of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. Another study by Li et al. reported that this compound could attenuate lipopolysaccharide-induced acute lung injury in mice by reducing inflammation and oxidative stress. Additionally, this compound has been shown to have neuroprotective effects in a rat model of traumatic brain injury by reducing brain edema and apoptosis.
特性
IUPAC Name |
2-methoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-9-7-12(8-10-13)17-20-16(25-21-17)11-19-18(22)14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQFOVMWMVGJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4415605.png)


![2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4415648.png)

![2-{5-[(4-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4415659.png)
![1,7,7-trimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4415664.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B4415671.png)
![N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4415688.png)
![N-butyl-N-[(2E)-3-phenylprop-2-en-1-yl]-4-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B4415700.png)
![3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4415709.png)
![N-allyl-2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4415712.png)
![5-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4415719.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4415724.png)